

# Benchmarking Guide: 2-(Pyridin-3-yl)propan-2-amine Scaffold Efficiency

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## Compound of Interest

Compound Name: 2-(Pyridin-3-yl)propan-2-amine

CAS No.: 99980-40-2

Cat. No.: B1384891

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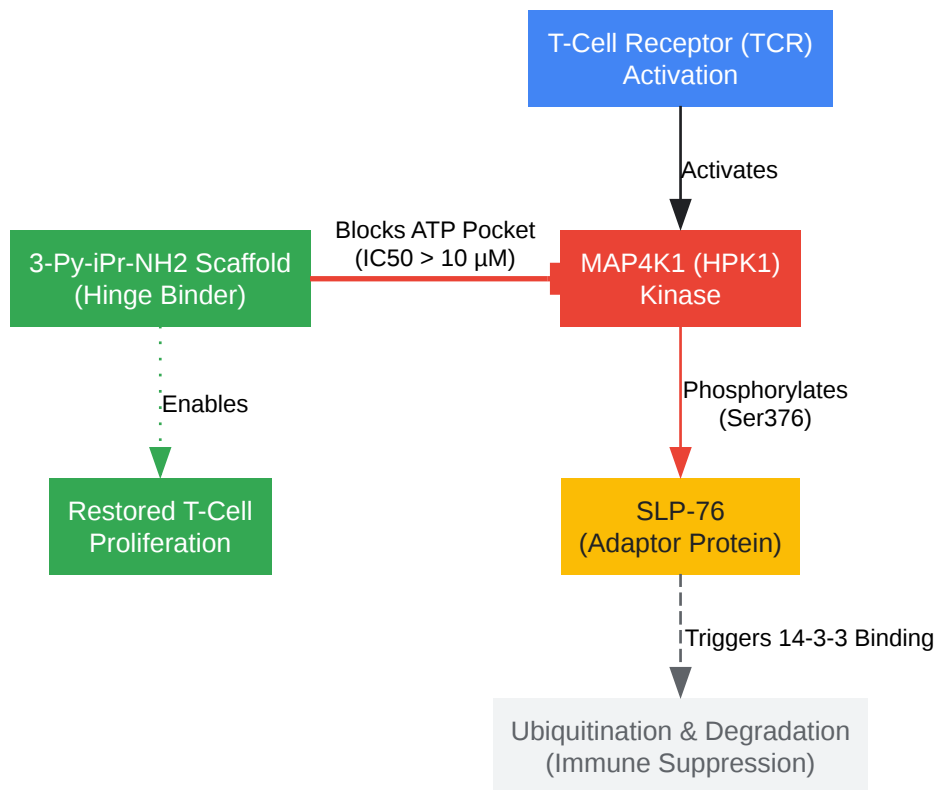
## Executive Technical Summary

**2-(Pyridin-3-yl)propan-2-amine** (hereafter 3-Py-iPr-NH<sub>2</sub>) is a minimal pharmacophore featuring a pyridine ring (hydrogen bond acceptor) and a gem-dimethyl amine tail (hydrophobic bulk + cationic center).

- **Primary Utility:** Hinge-binding fragment for MAP4K1 (Hematopoietic Progenitor Kinase 1) and allosteric modulator core for CCR9.
- **Mechanism:** The pyridine nitrogen typically targets the ATP-binding hinge region (e.g., Met169 in MAP4K1), while the isopropyl-amine moiety exploits the hydrophobic pocket and solvent-exposed acidic residues (e.g., Asp/Glu).
- **Benchmarking Context:** As a fragment, 3-Py-iPr-NH<sub>2</sub> is evaluated on Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) rather than raw potency (IC<sub>50</sub>), serving as a baseline for "Fragment-to-Lead" optimization.

## Mechanism of Action & Signaling Pathway

The following diagram illustrates the role of MAP4K1 in T-cell suppression and how the 3-Py-iPr-NH2 scaffold intervenes at the molecular level to restore immune function.



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Figure 1:MAP4K1 Negative Feedback Loop. The 3-Py-iPr-NH2 scaffold targets the kinase domain of MAP4K1, preventing SLP-76 phosphorylation and blocking the "immune brake," thereby enhancing T-cell activity.

## Comparative Benchmarking Data

This section compares the 3-Py-iPr-NH2 fragment against fully elaborated "Known Inhibitors" (Positive Controls). Note the shift from raw potency (IC50) to efficiency metrics (LE).

### Table 1: Physicochemical & Potency Profile

Feature	3-Py-iPr-NH2 (Fragment)	GENE-1858 (Standard)	Vercirnon (Competitor)
Role	Fragment / Building Block	Optimized MAP4K1 Inhibitor	CCR9 Antagonist
MW (Da)	136.19	435.5	446.5
cLogP	0.8	3.2	4.1
Target	MAP4K1 (Hinge) / CCR9	MAP4K1 (ATP Pocket)	CCR9 (Allosteric)
IC50 (Potency)	~50 - 200 $\mu$ M (Est.)	1.9 nM	4.5 nM
Ligand Efficiency (LE)	0.45 - 0.55 (High)	0.32	0.28
Binding Mode	Monodentate H-Bond	Multidentate + Hydrophobic	Allosteric Lock
Metabolic Stability	Low (Oxidation prone)	High (Optimized)	High

“

*Analyst Insight: While 3-Py-iPr-NH2 lacks nanomolar potency, its Ligand Efficiency (LE > 0.45) is superior to the final drugs. This indicates that the pyridine-isopropylamine core contributes disproportionately to the binding energy per heavy atom, validating it as an ideal starting point for FBDD (Fragment-Based Drug Discovery).*

## Experimental Protocols

To validate the activity of 3-Py-iPr-NH2 or its derivatives, researchers must employ high-sensitivity assays capable of detecting weak fragment binding.

### Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Use this protocol to detect the low-affinity binding of the 3-Py-iPr-NH<sub>2</sub> fragment.

- Sensor Chip Preparation: Immobilize biotinylated MAP4K1 kinase domain onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.
- Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.
- Injection: Inject 3-Py-iPr-NH<sub>2</sub> in a concentration series (e.g., 500 μM down to 15 μM) at a flow rate of 30 μL/min.
- Reference Subtraction: Subtract the signal from a blank flow cell (biotin-only).
- Analysis: Fit steady-state affinity data ( ) to a 1:1 binding model to determine .
  - Success Criteria: Fast-on/fast-off kinetics (square-wave sensorgram) typical of fragments.

## Protocol B: ADP-Glo™ Kinase Assay (Functional Benchmarking)

Use this protocol to compare optimized derivatives against GNE-1858.

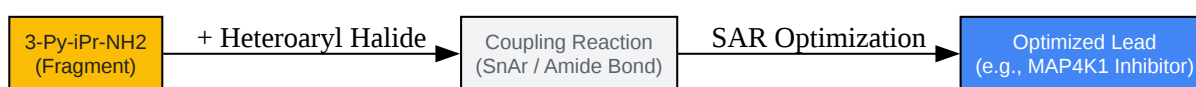
- Reaction Mix: Combine 2 ng/μL MAP4K1 enzyme, 50 μM ATP, and 0.2 μg/μL Myelin Basic Protein (MBP) substrate.
- Compound Treatment: Add 3-Py-iPr-NH<sub>2</sub> (or derivative) in 384-well plates (10-point dose response).
- Incubation: Incubate at 25°C for 60 minutes.
- Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP) followed by Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
- Readout: Measure luminescence on a plate reader (e.g., EnVision).
- Calculation: Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition) to calculate IC<sub>50</sub>.

## Synthesis & Structural Utility

The 3-Py-iPr-NH<sub>2</sub> unit is synthetically versatile.[1] The primary amine serves as a nucleophile for coupling with:

- Chloropyrimidines: To form bi-heteroaryl kinase inhibitors (e.g., Sotorasib-like tails or Palbociclib analogs).
- Isocyanates: To form urea-linked antagonists (common in CCR9 chemistry).

Diagram: Structural Evolution from Fragment to Drug



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Figure 2: Synthetic Trajectory. The fragment is elaborated via the primary amine to access high-potency chemical space.

## References

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